肉豆蔻酸甲酯

描述

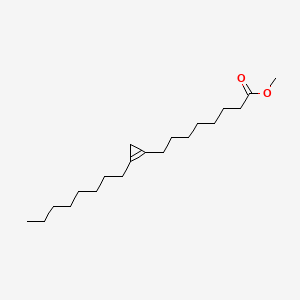

Sterculic Acid methyl ester is an ester derivative of Sterculic Acid, a cyclopropene fatty acid. It is known for its ability to inhibit the enzyme stearoyl-CoA desaturase, which plays a crucial role in lipid metabolism. The compound has a molecular formula of C20H36O2 and a molecular weight of 308.499 Da .

科学研究应用

山嵛酸甲酯在科学研究中有多种应用:

化学: 它被用作研究硬脂酰辅酶A去饱和酶的抑制及其对脂质代谢的影响的试剂。

生物学: 它被用于研究环丙烷脂肪酸在生物系统中的掺入及其对细胞过程的影响。

医学: 它在治疗与脂质代谢相关的疾病,如非酒精性脂肪性肝炎和某些癌症方面具有潜在的治疗应用。

作用机制

山嵛酸甲酯主要通过抑制硬脂酰辅酶A去饱和酶发挥作用。该酶负责从其饱和前体中生物合成单不饱和脂肪酸。通过抑制该酶,山嵛酸甲酯会破坏脂质代谢,导致细胞膜组成和信号通路发生变化。 这种抑制会影响各种生理过程,包括炎症和细胞增殖 .

生化分析

Biochemical Properties

Methyl sterculate plays a significant role in biochemical reactions, particularly as an inhibitor of Δ9 desaturase . This enzyme is responsible for the biosynthesis of monounsaturated fatty acids from their saturated precursors. By inhibiting Δ9 desaturase, methyl sterculate affects the balance of saturated and unsaturated fatty acids within cells. Additionally, methyl sterculate interacts with various biomolecules, including enzymes and proteins, altering their activity and function .

Cellular Effects

Methyl sterculate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, methyl sterculate inhibits the synthesis of oleic acid in Plasmodium falciparum, leading to an imbalance between saturated and unsaturated lipids, which alters membrane fluidity and cellular traffic . This compound also exhibits mitogenic activity, stimulating hepatocytes in rats to divide .

Molecular Mechanism

At the molecular level, methyl sterculate exerts its effects through several mechanisms. It binds to and inhibits Δ9 desaturase, preventing the conversion of saturated fatty acids to monounsaturated fatty acids . This inhibition leads to changes in gene expression and cellular metabolism. Additionally, methyl sterculate’s cyclopropene ring structure allows it to interact with sulfhydryl groups, forming thioethers and affecting enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl sterculate can change over time. Studies have shown that methyl sterculate undergoes degradation, leading to the formation of various by-products . These changes can impact its stability and long-term effects on cellular function. For example, the mitogenic effect of methyl sterculate on rat hepatocytes varies with time, with peak activity observed at specific intervals .

Dosage Effects in Animal Models

The effects of methyl sterculate vary with different dosages in animal models. At lower doses, it can stimulate cellular processes, while higher doses may lead to toxic or adverse effects. For instance, high doses of methyl sterculate have been shown to be toxic to certain bacteria . In rats, varying doses of methyl sterculate have different impacts on liver weight, DNA synthesis, and mitotic index .

Metabolic Pathways

Methyl sterculate is involved in several metabolic pathways. It inhibits the Δ9 desaturase enzyme, affecting the synthesis of monounsaturated fatty acids . This inhibition can lead to changes in metabolic flux and metabolite levels within cells. Additionally, methyl sterculate’s interaction with sulfhydryl groups can influence other metabolic processes .

Transport and Distribution

Within cells and tissues, methyl sterculate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement and localization . The compound’s distribution can affect its accumulation and activity in different cellular compartments.

Subcellular Localization

Methyl sterculate’s subcellular localization is influenced by its chemical structure and interactions with other biomolecules. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its activity and function within cells.

准备方法

山嵛酸甲酯可以从棉花树和臭椿等植物的种子油中合成。制备方法包括使用甲醇钠催化的种子油的转甲基化,然后冷却粗甲酯的己烷溶液并通过离心或柱层析分离不溶性脂肪酸甲酯。然后通过尿素加合物形成去除饱和直链脂肪酸甲酯。 最后,山嵛酸甲酯使用制备型高效液相色谱法从剩余的不饱和脂肪酸甲酯中分离出来,在C18反相色谱柱上用乙腈洗脱 .

化学反应分析

相似化合物的比较

山嵛酸甲酯因其环丙烷环结构而独一无二,这种结构在其他脂肪酸中并不常见。类似的化合物包括:

蜀葵酸甲酯: 另一种环丙烷脂肪酸,对硬脂酰辅酶A去饱和酶具有相似的抑制作用。

二氢山嵛酸甲酯: 山嵛酸的氢化衍生物,具有不同的生物活性。

生物活性

Methyl sterculate, a methyl ester derived from sterculic acid, has garnered attention in recent years due to its significant biological activities, particularly its antiparasitic and antimalarial properties. This compound is primarily studied for its effects on various pathogens, including Toxoplasma gondii and Plasmodium falciparum. This article provides a comprehensive overview of the biological activity of methyl sterculate, supported by case studies and detailed research findings.

Chemical Structure and Properties

Methyl sterculate has the chemical formula and is classified as a fatty acid methyl ester. Its structure consists of a long hydrocarbon chain with a carboxylate group, which contributes to its lipid solubility and biological activity.

Research indicates that methyl sterculate acts primarily by inhibiting stearoyl-CoA desaturase (SCD), an enzyme crucial for fatty acid metabolism in parasites. This inhibition disrupts the synthesis of oleic acid, which is essential for the survival and proliferation of certain parasites.

- Inhibition of Toxoplasma gondii : Methyl sterculate demonstrated significant antiparasitic effects against T. gondii in vitro. Studies showed that it inhibited tachyzoite propagation and egress from infected Vero cells, leading to reduced cell rupture and parasite release .

- Inhibition of Plasmodium falciparum : Methyl sterculate also exhibited potent antimalarial activity by targeting PfSCD in P. falciparum. It showed rapid and irreversible effects on the asexual blood stages of the parasite. The compound's effectiveness was quantified with an EC50 value indicating its potency against the parasite .

Study 1: In Vitro Effects on Toxoplasma gondii

A study evaluated the antiparasitic activities of methyl sterculate using Vero cell assays. The results indicated that:

- At a concentration of 1 mM, methyl sterculate did not exhibit cytotoxicity to Vero cells, while higher concentrations of sterculic acid were toxic.

- Methyl sterculate significantly reduced the number of ruptured cells compared to controls, demonstrating its protective effect against tachyzoite egress .

Study 2: Antimalarial Activity Against Plasmodium falciparum

In another study focused on P. falciparum, methyl sterculate was shown to inhibit oleic acid synthesis effectively:

- The compound's action was characterized as rapid and irreversible, with significant implications for developing new antimalarial therapies.

- The study highlighted that oleic acid could antagonize the effects of methyl sterculate, suggesting a complex interaction within fatty acid metabolism pathways in the parasite .

Data Tables

| Compound | Target Pathogen | EC50 (μM) | Selectivity Index |

|---|---|---|---|

| Methyl Sterculate | Toxoplasma gondii | 248.0 | >2 |

| Sterculic Acid | Toxoplasma gondii | 36.2 | <2 |

| Methyl Sterculate | Plasmodium falciparum | Not specified | Not specified |

属性

IUPAC Name |

methyl 8-(2-octylcyclopropen-1-yl)octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O2/c1-3-4-5-6-8-11-14-18-17-19(18)15-12-9-7-10-13-16-20(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRNMZJAUFXOQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C1)CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873118 | |

| Record name | Methyl sterculate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3220-60-8 | |

| Record name | Methyl sterculate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003220608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl sterculate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。